(3-Methylfuran-2-yl)boronic acid
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Overview
Description
(3-Methylfuran-2-yl)boronic acid is an organoboron compound characterized by the presence of a boronic acid group attached to a furan ring substituted with a methyl group at the third position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methylfuran-2-yl)boronic acid typically involves the borylation of 3-methylfuran. One common method is the Miyaura borylation, which uses bis(pinacolato)diboron (B2pin2) in the presence of a palladium catalyst and a base . The reaction proceeds under mild conditions and is highly efficient.
Industrial Production Methods: Industrial production of boronic acids, including this compound, often involves the hydrolysis of boronic esters. The esters are prepared via the reaction of boronic acids with alcohols, followed by hydrolysis to yield the desired boronic acid .
Chemical Reactions Analysis
Types of Reactions: (3-Methylfuran-2-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds using palladium catalysts and is highly tolerant of different functional groups.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to coupling reactions.
Substitution Reactions: It can undergo substitution reactions, particularly in the presence of strong nucleophiles or electrophiles.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, are often employed in these reactions.
Major Products: The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in pharmaceuticals and materials science .
Scientific Research Applications
(3-Methylfuran-2-yl)boronic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (3-Methylfuran-2-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst forms a complex with the organic halide.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The final product is released, and the palladium catalyst is regenerated.
Comparison with Similar Compounds
2-Furanylboronic acid: Similar structure but without the methyl group.
5-Methyl-2-furanboronic acid: Methyl group at a different position on the furan ring.
Uniqueness: (3-Methylfuran-2-yl)boronic acid is unique due to its specific substitution pattern, which can influence its reactivity and the types of products formed in coupling reactions .
Properties
CAS No. |
1002128-98-4 |
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Molecular Formula |
C5H7BO3 |
Molecular Weight |
125.92 g/mol |
IUPAC Name |
(3-methylfuran-2-yl)boronic acid |
InChI |
InChI=1S/C5H7BO3/c1-4-2-3-9-5(4)6(7)8/h2-3,7-8H,1H3 |
InChI Key |
AXNHSQYWVODVSM-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CO1)C)(O)O |
Origin of Product |
United States |
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